3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Overview
Description
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound with the molecular formula C11H9FN2O3. This compound features a fluorophenyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety. The presence of the fluorine atom and the oxadiazole ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a hydrazide and a carboxylic acid derivative can lead to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to facilitate the formation of the oxadiazole ring and subsequent functionalization with the fluorophenyl group.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the fluorophenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines.
Scientific Research Applications
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group can interact with enzymes or receptors, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)propionic acid: Similar structure but lacks the oxadiazole ring.
3-(3,5-Difluorophenyl)propionic acid: Contains an additional fluorine atom on the phenyl ring.
Uniqueness
The presence of the oxadiazole ring in 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9FN2O3 |
---|---|
Molecular Weight |
236.20 g/mol |
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C11H9FN2O3/c12-8-3-1-2-7(6-8)11-13-9(17-14-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16) |
InChI Key |
CMJSVRXTMIPHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)CCC(=O)O |
Origin of Product |
United States |
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